N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
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Overview
Description
Scientific Research Applications
Biological Active Sulfonamide Hybrids
Sulfonamides represent a critical class of drugs with diverse pharmacological properties, including antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. Recent advances in sulfonamide chemistry have led to the development of two-component sulfonamide hybrids, incorporating various organic compounds to enhance biological activity. These hybrids integrate moieties such as coumarin, indole, quinoline, and chalcone, demonstrating significant advances in drug design and development for enhanced therapeutic efficacy (Ghomashi et al., 2022).
Antimalarial and Antiviral Applications
Sulfonamide compounds have also been investigated for their antimalarial and potential antiviral properties against COVID-19. Through computational calculations and molecular docking studies, certain sulfonamides have demonstrated promising in vitro antimalarial activity and potential efficacy against SARS-CoV-2 by inhibiting vital proteins required for viral replication (Fahim & Ismael, 2021).
Antioxidant and Antiproliferative Properties
Novel pyrrolo[1,2-a]quinoline derivatives have been synthesized with significant antioxidant and antiproliferative properties. These compounds offer potential therapeutic avenues for diseases characterized by oxidative stress and uncontrolled cell proliferation. Their effectiveness as radical scavengers and inhibitors of specific cancer cell growth pathways highlights the versatility of sulfonamide-based compounds in addressing complex health issues (Nanjappa et al., 2015).
Mechanism of Action
Mode of Action
Compounds with similar structures have been shown to interact with their targets through a nucleophilic attack . This involves the nitrogen atom of the compound attacking an electrophilic atom on the target molecule .
Biochemical Pathways
Compounds with similar structures have been shown to inhibit oxidative stress , suggesting potential effects on pathways related to oxidative damage and cellular stress responses.
Pharmacokinetics
The compound’s structure suggests it may be water-soluble , which could influence its absorption and distribution within the body.
Result of Action
Compounds with similar structures have been shown to suppress hydrogen peroxide-induced apoptosis and attenuate activated caspase signaling . This suggests that the compound may have protective effects against cellular damage and apoptosis.
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6S/c24-17(13-1-3-18-19(11-13)29-8-7-28-18)12-22-30(26,27)16-9-14-2-4-20(25)23-6-5-15(10-16)21(14)23/h1,3,9-11,17,22,24H,2,4-8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNWMZOQXNBHTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCC(C4=CC5=C(C=C4)OCCO5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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